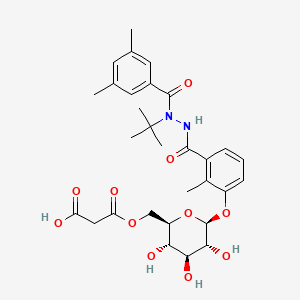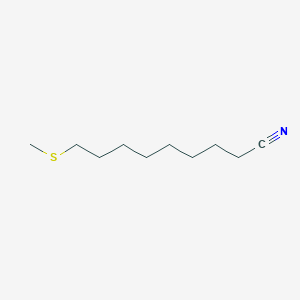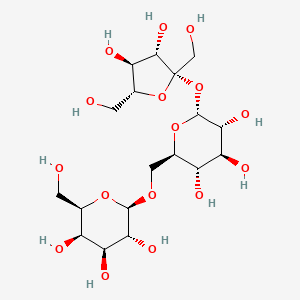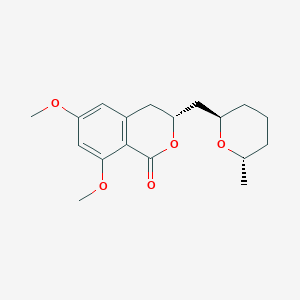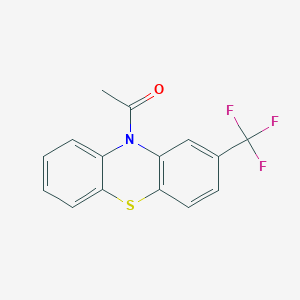
2-(Trifluoromethyl)-10-acetyl-10H-phenothiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(Trifluoromethyl)-10H-phenothiazin-10-yl]ethanone is a chemical compound that serves as an intermediate in the synthesis of various pharmaceutical agents. It is particularly noted for its role in the production of Fluphenazine Sulphone, an impurity of Fluphenazine Decanoate, which is used in the treatment of psychotropic disorders such as schizophrenia .
Méthodes De Préparation
The synthesis of 1-[2-(Trifluoromethyl)-10H-phenothiazin-10-yl]ethanone typically involves the reaction of 2-(Trifluoromethyl)-10H-phenothiazine with ethanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity levels .
Analyse Des Réactions Chimiques
1-[2-(Trifluoromethyl)-10H-phenothiazin-10-yl]ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. .
Applications De Recherche Scientifique
1-[2-(Trifluoromethyl)-10H-phenothiazin-10-yl]ethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It serves as an intermediate in the synthesis of psychotropic drugs, contributing to treatments for mental health disorders.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 1-[2-(Trifluoromethyl)-10H-phenothiazin-10-yl]ethanone is primarily related to its role as an intermediate in drug synthesis. In the context of psychotropic drugs, it contributes to the pharmacological activity by interacting with neurotransmitter receptors in the brain, thereby modulating their function. The molecular targets and pathways involved include dopamine and serotonin receptors, which are crucial in the treatment of schizophrenia and other mental health disorders .
Comparaison Avec Des Composés Similaires
1-[2-(Trifluoromethyl)-10H-phenothiazin-10-yl]ethanone can be compared with other similar compounds such as:
2-(Trifluoromethyl)-10H-phenothiazine: This compound lacks the ethanone group but shares the trifluoromethyl and phenothiazine core.
Fluphenazine Sulphone: An impurity of Fluphenazine Decanoate, used in similar medical applications.
Trifluoromethyl ketones: These compounds share the trifluoromethyl group and are used in various synthetic applications. The uniqueness of 1-[2-(Trifluoromethyl)-10H-phenothiazin-10-yl]ethanone lies in its specific structure, which imparts distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C15H10F3NOS |
|---|---|
Poids moléculaire |
309.31 g/mol |
Nom IUPAC |
1-[2-(trifluoromethyl)phenothiazin-10-yl]ethanone |
InChI |
InChI=1S/C15H10F3NOS/c1-9(20)19-11-4-2-3-5-13(11)21-14-7-6-10(8-12(14)19)15(16,17)18/h2-8H,1H3 |
Clé InChI |
WXGZFYXVFYBWRP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl]ethanol Fumarate](/img/structure/B13419869.png)
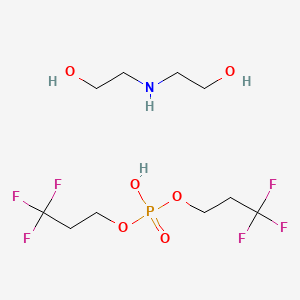
![2-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)-6-chloro-8-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13419893.png)
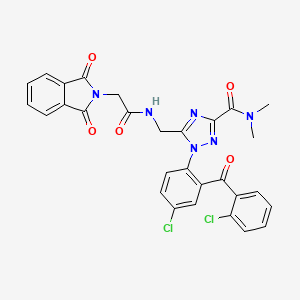

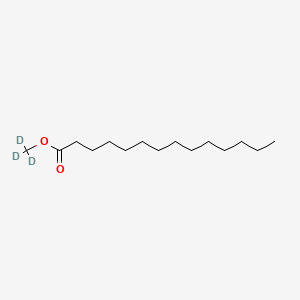
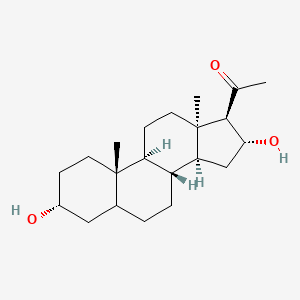
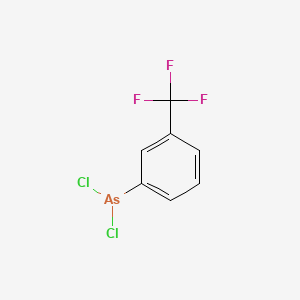
![[[(2R,3S,4R,5R)-5-(6-amino-2-methylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13419920.png)
